

DLin-KC2-DMA: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	DLin-KC2-DMA	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) delivery. Its rational design led to a significant improvement in in vivo gene silencing activity compared to its predecessors, such as DLinDMA. This technical guide provides a comprehensive overview of **DLin-KC2-DMA**, including its synthesis, formulation into lipid nanoparticles (LNPs), and key experimental findings.

DLin-KC2-DMA's efficacy stems from its optimized pKa (approximately 6.7), which allows for efficient encapsulation of nucleic acids at a low pH and facilitates endosomal escape into the cytoplasm of target cells.[1][2] Formulated into LNPs, **DLin-KC2-DMA** has demonstrated remarkable in vivo activity, achieving gene silencing at doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in non-human primates.[3][4]

Physicochemical Properties and In Vivo Efficacy

The following tables summarize the key physicochemical properties of **DLin-KC2-DMA**-containing lipid nanoparticles and their in vivo efficacy in gene silencing studies.



Property	Value	Reference
рКа	~6.7	[1]
Chemical Formula	C43H79NO2	
Molecular Weight	642.1 g/mol	_

Animal Model	Target Gene	ED50	Reference
Rodents	Factor VII	~0.01 mg/kg	
Non-human primates	Transthyretin (TTR)	~0.1 mg/kg	_
Rodents	Androgen Receptor	Not specified	_

Experimental Protocols Synthesis of DLin-KC2-DMA

A novel and efficient synthesis of **DLin-KC2-DMA** has been described that avoids problematic reactions and proceeds in a higher overall yield compared to earlier methods. The key step involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate. This improved synthesis is three steps shorter than previous literature methods. While the full detailed protocol is proprietary, the general scheme is outlined in the referenced literature.

Lipid Nanoparticle (LNP) Formulation

The formulation of **DLin-KC2-DMA** into LNPs for nucleic acid delivery is a critical step that determines the efficacy and safety of the therapeutic. A widely used method is microfluidic mixing, which allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.

Materials:

- DLin-KC2-DMA
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)



- Cholesterol
- PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- siRNA or other nucleic acid in a low pH buffer (e.g., citrate buffer, pH 4.0)
- Ethanol
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid Stock Preparation: Prepare stock solutions of DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG in ethanol. A common molar ratio for these components is 50:10:38.5:1.5 (DLin-KC2-DMA:DSPC:Cholesterol:PEG-DMG).
- Aqueous Phase Preparation: Dissolve the siRNA in a citrate buffer (e.g., 25 mM, pH 4.0).
- Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix
 the ethanolic lipid solution with the aqueous siRNA solution. The flow rate ratio of the
 aqueous to organic phase is typically 3:1.
- Dialysis: The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH. This step is crucial for the final particle stability and biocompatibility.
- Concentration and Sterilization: The dialyzed LNP solution can be concentrated using centrifugal filtration devices and sterilized by filtration through a 0.22 μm filter.

Characterization:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
- Zeta Potential: Measured to determine the surface charge of the LNPs.



Visualizations Chemical Structure of DLin-KC2-DMA

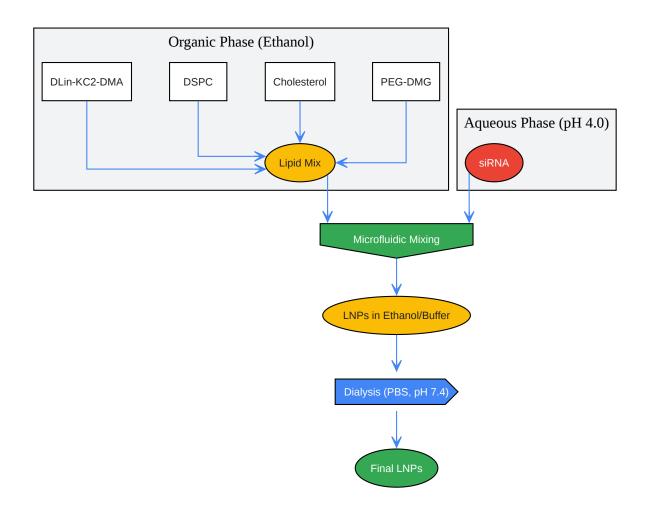
Image of DLin-KC2-DMA Chemical Structure

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Caption: Chemical structure of **DLin-KC2-DMA**.

LNP Formulation Workflow



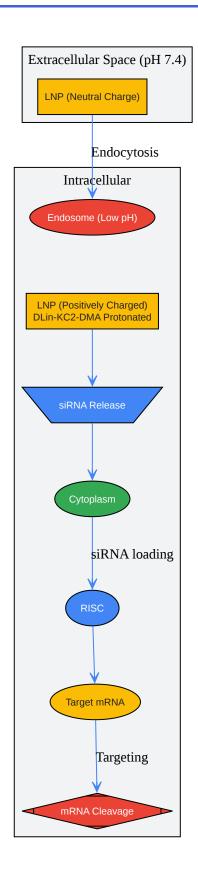


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Caption: Workflow for LNP formulation using microfluidics.

Mechanism of siRNA Delivery by DLin-KC2-DMA LNPs





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Caption: Intracellular delivery pathway of siRNA via **DLin-KC2-DMA** LNPs.



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References

- 1. researchgate.net [researchgate.net]
- 2. Designer Lipids Advance Systemic siRNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of cationic lipids for siRNA delivery PubMed [pubmed.ncbi.nlm.nih.gov]
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